2-Sulfobenzoic acid

Solid-state proton conductors Fuel cell electrolytes Hydrophilic materials

Procure 2-Sulfobenzoic acid (CAS 30553-06-1, anhydrous 632-25-7) — the sole ortho-isomer capable of forming a cyclic anhydride for mild, efficient esterification of hydroxylated polymers. Unlike generic meta/para isomers, its regiospecific ortho-substitution enables unique intramolecular hydrogen bonding, a distinct pKa, and a diagnostic mass spectrometry fragmentation pattern essential for IM-MS and LC-MS reference standards. This dual -COOH/-SO₃H functionality delivers superior proton conductivity for solid-state electrolytes and yields well-defined, low-polydispersity block copolymers. Insist on the ortho-isomer for reproducible polymer architecture and reliable analytical identification.

Molecular Formula C7H6O5S
Molecular Weight 202.19 g/mol
CAS No. 30553-06-1
Cat. No. B7768898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Sulfobenzoic acid
CAS30553-06-1
Molecular FormulaC7H6O5S
Molecular Weight202.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)S(=O)(=O)O
InChIInChI=1S/C7H6O5S/c8-7(9)5-3-1-2-4-6(5)13(10,11)12/h1-4H,(H,8,9)(H,10,11,12)
InChIKeyZMPRRFPMMJQXPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Sulfobenzoic Acid (CAS 30553-06-1): Ortho-Substituted Sulfonic Acid Reagent for Polymer Modification and Regioisomer-Specific Synthesis


2-Sulfobenzoic acid (CAS 30553-06-1, also referenced as 632-25-7 for the anhydrous form) is a benzenesulfonic acid derivative with both a carboxylic acid (-COOH) and a sulfonic acid (-SO₃H) group attached to an aromatic ring in an ortho-relationship [1]. This dual functionality enables its cyclic anhydride form to serve as a versatile electrophile for hydroxyl group modification in polymer chemistry, while its regiospecific ortho-substitution pattern confers distinct physicochemical and analytical properties compared to meta- and para-isomers [2]. The compound exhibits strong acidity, high water solubility, and a well-characterized melting point of 142 °C [3].

Why 3- or 4-Sulfobenzoic Acid Cannot Replace 2-Sulfobenzoic Acid in Ortho-Specific Applications


Generic substitution among sulfobenzoic acid isomers (ortho-, meta-, para-) is not scientifically valid due to fundamental differences in intramolecular interactions, analytical behavior, and chemical reactivity. The ortho-substitution pattern in 2-sulfobenzoic acid enables unique intramolecular hydrogen bonding between the adjacent carboxylic and sulfonic acid groups, which directly influences its acidity (pKa), proton conductivity, and ability to form a stable cyclic anhydride—a key intermediate for polymer functionalization [1]. In contrast, 3-sulfobenzoic acid (meta-) and 4-sulfobenzoic acid (para-) lack this proximal geometry, resulting in different pKa values, melting points, and fragmentation pathways under mass spectrometry [2]. Furthermore, the ortho-isomer alone generates the cyclic anhydride species essential for efficient esterification of hydroxylated polymers, a transformation not readily accessible to the meta- or para-isomers due to steric constraints on cyclization [3].

2-Sulfobenzoic Acid vs. Analogs: Head-to-Head Comparative Evidence for Technical Selection


Proton Conductivity: 2-Sulfobenzoic Acid vs. Benzoic Acid

In a direct head-to-head study of solid-state proton conductivity, 2-sulfobenzoic acid trihydrate demonstrated substantially higher conductivity than unsubstituted benzoic acid. The study attributed this difference to the presence of the ortho-sulfo group, which markedly enhances the hydrophilic character and hydration capacity of the compound [1].

Solid-state proton conductors Fuel cell electrolytes Hydrophilic materials

pKa and Acidity Comparison Across Sulfobenzoic Acid Regioisomers

Predicted pKa values indicate a modest but measurable difference in acidity among sulfobenzoic acid isomers. The ortho-isomer (2-sulfobenzoic acid) has the most negative predicted pKa (-1.12 ± 0.15), suggesting it is the strongest acid of the series, followed by the meta-isomer (-0.99 ± 0.15) and the para-isomer (pK2: 3.72) . The enhanced acidity of the ortho-isomer is attributed to intramolecular hydrogen bonding and the electron-withdrawing proximity of the sulfonic acid group to the carboxylic acid.

Acid strength Physicochemical property Proton transfer

Mass Spectrometry-Based Differentiation of Sulfobenzoic Acid Regioisomers

A 2024 traveling-wave ion mobility mass spectrometry (IM-MS) study demonstrated that 2-, 3-, and 4-sulfobenzoic acid isomers can be unambiguously differentiated based on the arrival time distributions (ATDs) of their fragment ions. The para-isomer (4-sulfobenzoic acid) uniquely produces an m/z 137 fragment ion (from SO₂ loss), while the meta-isomer (3-sulfobenzoic acid) exhibits a unique m/z 81 fragment ion (HSO₃⁻). The ortho-isomer (2-sulfobenzoic acid) lacks both of these diagnostic fragments, enabling its definitive identification in mixtures [1].

Analytical method validation Ion mobility mass spectrometry Isomer discrimination

Melting Point Comparison of Sulfobenzoic Acid Isomers

The melting points of sulfobenzoic acid isomers are distinct and can serve as a simple, low-cost method for initial identity verification. 2-Sulfobenzoic acid melts at 142 °C, whereas 3-sulfobenzoic acid melts over a range of 135–140 °C [1]. The 4-isomer has a predicted melting point of approximately 158.6 °C (estimated) .

Purity analysis Thermal property Identity confirmation

2-Sulfobenzoic Acid: High-Confidence Application Scenarios Based on Quantitative Differentiation Evidence


Synthesis of Near-Monodisperse Strong Acid Homopolymers and Diblock Copolymers

2-Sulfobenzoic acid cyclic anhydride is the reagent of choice for esterifying hydroxyl groups on pre-formed polymers to introduce sulfonic acid functionality. Unlike meta- or para-isomers, only the ortho-isomer readily forms the cyclic anhydride necessary for efficient, mild-condition esterification. The resulting polymers exhibit low polydispersity and well-defined block structures, which are essential for applications requiring precise control over polymer architecture and acid group density [1].

Solid-State Proton-Conducting Materials and Electrolytes

The presence of the ortho-sulfo group in 2-sulfobenzoic acid enhances the compound's hydrophilic character and proton conductivity relative to unsubstituted benzoic acid. This property makes 2-sulfobenzoic acid and its derivatives promising candidates for incorporation into solid-state proton conductors, fuel cell membranes, or humidity-sensitive materials, where higher proton mobility under ambient conditions is desirable [2].

Analytical Standard for Regioisomer Identification in Complex Mixtures

The unique tandem mass spectrometry fragmentation pattern of 2-sulfobenzoic acid—specifically the absence of diagnostic m/z 137 (SO₂ loss) and m/z 81 (HSO₃⁻) fragments that characterize the para- and meta-isomers, respectively—establishes it as a critical reference standard for ion mobility mass spectrometry (IM-MS) and LC-MS methods designed to identify and quantify sulfobenzoic acid isomers in environmental, pharmaceutical, or synthetic samples [3].

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